Arabinopentaose

Description

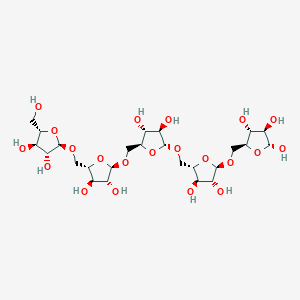

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O21/c26-1-6-11(27)17(33)22(43-6)39-3-8-13(29)19(35)24(45-8)41-5-10-15(31)20(36)25(46-10)40-4-9-14(30)18(34)23(44-9)38-2-7-12(28)16(32)21(37)42-7/h6-37H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONGGAYLDOOREZ-DTIDPZSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)OC[C@H]4[C@@H]([C@H]([C@@H](O4)OC[C@H]5[C@@H]([C@H]([C@@H](O5)O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Degradation Mechanisms and Enzyme Specificity for Arabinopentaose

Classification and Biochemical Characterization of Arabinan-Degrading Glycoside Hydrolases

The breakdown of arabinan (B1173331) and its oligomeric fragments, including arabinopentaose, is primarily achieved through the synergistic action of two main classes of glycoside hydrolases: endo-arabinanases and α-L-arabinofuranosidases. jmb.or.kr These enzymes are systematically classified by the Enzyme Commission (EC) based on the reactions they catalyze.

Endo-Arabinanases (EC 3.2.1.99) and Their Action on α-1,5 Linkages

Endo-arabinanases (EC 3.2.1.99) are enzymes that catalyze the endo-hydrolysis of α-1,5-L-arabinofuranosidic linkages in arabinans, randomly cleaving the internal bonds of the arabinan backbone. creative-biogene.comnih.gov This action breaks down the long arabinan chain into smaller arabino-oligosaccharides (AOS), such as arabinotriose and this compound. jmb.or.krnih.gov Most of these enzymes belong to the glycoside hydrolase (GH) family 43. jmb.or.kr

The action of endo-arabinanases is significantly more efficient on linear arabinans (debranched) compared to highly branched arabinans. nih.govresearchgate.net For instance, an endo-arabinanase from Bacillus licheniformis DSM13 showed much higher activity on debranched arabinan than on branched sugar beet arabinan. nih.govresearchgate.net This enzyme preferentially acts on oligosaccharides longer than this compound. nih.gov The products of this enzymatic action are typically a mixture of smaller linear AOS, with arabinotriose often being a major product. jmb.or.krnih.gov Some endo-arabinanases, like one from Cellvibrio japonicus, exhibit a processive mode of action, predominantly releasing arabinotriose from linear arabinan.

Alpha-L-Arabinofuranosidases (EC 3.2.1.55) and Side Chain Hydrolysis

Alpha-L-arabinofuranosidases (ABFs), classified under EC 3.2.1.55, are exo-acting enzymes that hydrolyze terminal non-reducing α-L-arabinofuranoside residues from various arabinose-containing polysaccharides. qmul.ac.uk These enzymes are crucial for removing the arabinose side chains, which are typically linked via α-1,2 or α-1,3 glycosidic bonds to the main arabinan backbone. jmb.or.kr This debranching action is essential for providing endo-arabinanases with access to the α-1,5 linked backbone. jmb.or.kr

ABFs are found in several GH families, including GH3, GH43, GH51, GH54, and GH62. mdpi.comjmb.or.kr Their specificity can vary; for example, an ABF from Aspergillus niger hydrolyzes α-1,2 and α-1,3-linked L-arabinofuranose residues and, to a lesser extent, α-1,5-linked arabino-oligosaccharides. In contrast, an ABF from Bifidobacterium adolescentis is highly specific for α-1,3-linked residues. The synergistic action of ABFs and endo-arabinanases is necessary for the complete degradation of branched arabinan into L-arabinose. jmb.or.krasm.org

Substrate Specificity Profiling of this compound Hydrolases

The efficiency of this compound degradation is determined by the specificities of the acting hydrolases for different glycosidic linkages and their catalytic efficiencies.

Analysis of Linkage Selectivity (e.g., α-1,2, α-1,3, α-1,5)

The degradation of this compound, which consists of a linear chain of α-1,5-linked arabinofuranose units, is primarily carried out by enzymes that can hydrolyze these specific linkages. Endo-arabinanases (EC 3.2.1.99) are key enzymes that act on the internal α-1,5 linkages of this compound and longer arabino-oligosaccharides. jmb.or.krnih.gov Isothermal titration calorimetry studies have shown that this compound can interact with at least five subsites within the active site of an endo-arabinanase, facilitating efficient catalysis. jmb.or.kr

Alpha-L-arabinofuranosidases (EC 3.2.1.55) also play a role, with some exhibiting activity towards α-1,5 linkages, although often at a lower rate than their primary activity on α-1,2 and α-1,3 side chains. For instance, α-L-arabinofuranosidase B from Aspergillus niger can hydrolyze 1,5-, 1,3-, and 1,2-alpha-linkages. uniprot.org Some exo-acting α-L-arabinofuranosidases from GH family 43 are strictly specific for the α-1,5-linkages of linear arabinan and arabino-oligosaccharides. researchgate.netnih.gov The synergistic activity of these enzymes is crucial for the complete breakdown of arabinan structures. asm.orgresearchgate.net

Interactive Table: Linkage Selectivity of Arabinan-Degrading Enzymes

| Enzyme Type (EC Number) | Primary Linkage Selectivity | Secondary Linkage Selectivity | Source Organism Example | Reference |

|---|---|---|---|---|

| Endo-Arabinanase (EC 3.2.1.99) | α-1,5 (internal) | - | Aspergillus niger | |

| Alpha-L-Arabinofuranosidase (EC 3.2.1.55) | α-1,2, α-1,3 | α-1,5 | Aspergillus niger | |

| Alpha-L-Arabinofuranosidase (EC 3.2.1.55) | α-1,3 | - | Bifidobacterium adolescentis | |

| Exo-1,5-α-L-arabinofuranosidase (GH43) | α-1,5 (exo) | - | Streptomyces avermitilis | researchgate.netnih.gov |

| Beta-L-Arabinofuranosidase (GH127) | β-1,3 | β-1,2, β-1,5 | Caldanaerobius polysaccharolyticus | asm.orgresearchgate.net |

Kinetic Parameters and Catalytic Efficiency Studies

Kinetic studies on arabinan-degrading enzymes reveal their efficiency in hydrolyzing different substrates. For example, the exo-1,5-α-L-arabinanase from Fusarium graminearum (Arb93A) displays high activity, with kcat values for arabino-oligosaccharides (DP 2-6) and debranched arabinan being very similar. nih.gov This suggests that the differences in catalytic efficiency (kcat/Km) are primarily due to variations in substrate affinity (Km). nih.gov Studies on an endo-arabinanase from Bacillus licheniformis (BLABNase) indicated a much higher activity on debranched arabinan compared to branched arabinan, highlighting its preference for linear substrates. researchgate.net

Interactive Table: Kinetic Parameters of Selected Arabinan-Degrading Enzymes

| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

|---|---|---|---|---|---|---|

| Arb93A | Fusarium graminearum | This compound | - | 1.13 x 105 | - | nih.gov |

| Arb93A | Fusarium graminearum | Debranched Arabinan | - | 0.81 x 105 | - | nih.gov |

| AFase-E3 | Compost Metagenome | pNP-α-L-arabinofuranoside | - | ~130 U/mg | - | nih.gov |

| AFase-D3 | Compost Metagenome | pNP-α-L-arabinofuranoside | - | ~90 U/mg | - | nih.gov |

| AFase-H4 | Compost Metagenome | pNP-α-L-arabinofuranoside | - | ~50 U/mg | - | nih.gov |

Data for Km and kcat/Km for Arb93A were not determined in the cited study. The activity for AFases is provided in U/mg.

Molecular Mechanisms of Enzymatic Action

The enzymatic breakdown of this compound is a sophisticated process governed by the specific molecular machinery of various glycoside hydrolases (GHs). These enzymes employ distinct mechanisms, dictated by their three-dimensional structures and the specific architecture of their active sites, to recognize and cleave the glycosidic bonds within the oligosaccharide.

Active Site Architecture and Substrate Binding Mode Analysis

The catalytic action of enzymes on this compound is fundamentally linked to their active site topology and the precise interactions formed with the substrate. Enzymes that degrade arabinans and arabino-oligosaccharides, such as α-L-arabinofuranosidases (AFases) and endo-1,5-α-L-arabinanases (ABNases), belong to several GH families, most notably GH43, GH51, and GH93. jmb.or.kr

The active sites of these enzymes are often described as a cleft or pocket. For instance, the active site of endo-arabinanases from GH43 typically features a five-bladed β-propeller fold. jmb.or.kr A detailed analysis of the endo-1,5-α-L-arabinanase GsAbnB revealed that its active site contains at least five subsites, designated -2, -1, +1, +2, and +3, which perfectly accommodate an this compound molecule. jmb.or.kr This extended binding cleft enhances the enzyme's affinity and catalytic efficiency for longer substrates. jmb.or.kr The catalytic activity relies on a triad (B1167595) of acidic residues (e.g., D27, D147, and E201 in GsAbnB) precisely positioned to perform catalysis. jmb.or.kr Similarly, studies on the endo-arabinanase BsArb43A from Bacillus subtilis suggest the presence of five to six significant arabinose binding sites, as its catalytic efficiency increases with the length of the oligosaccharide up to arabinohexaose (B1446405). pnas.org

In contrast, AFases from the GH51 family, which are exo-acting enzymes that cleave terminal arabinose residues, often possess a catalytic domain with a classic (β/α)₈-barrel topology. nih.govembopress.orgresearchgate.net The crystal structure of an α-L-arabinofuranosidase (AbfA) shows that the arabinofuranosyl sugar is held tightly in the active site through an extensive network of hydrogen bonds, causing a distortion in the sugar ring. nih.govembopress.org An intriguing feature in the active site of this enzyme is the residue Glu29, which forms a direct hydrogen bond with the C3 hydroxyl of the arabinose at subsite -1, playing a critical role in catalysis. nih.govembopress.org Sequence analyses of other GH51 AFases have identified highly conserved motifs containing the essential acid-base and nucleophilic catalytic residues, such as E173 and E292 in Bacillus subtilis AbfA, which are required for glycosidic bond hydrolysis. mdpi.com

| Enzyme/Family | Key Structural Feature | Active Site Details | Substrate Binding Mode | Reference |

|---|---|---|---|---|

| Endo-Arabinanase (GH43) | Five-bladed β-propeller fold | Catalytic triad of acidic residues (e.g., D27, D147, E201) | Binds this compound across five subsites (-2 to +3) in a binding cleft. | jmb.or.krpnas.org |

| α-L-Arabinofuranosidase (GH51) | (β/α)₈-barrel catalytic domain | Conserved acid-base/nucleophile residues (e.g., E173, E292). Key binding residue (e.g., Glu29). | Binds terminal arabinose in a pocket; extensive H-bonding distorts the sugar. | nih.govembopress.orgmdpi.com |

| α-L-Arabinofuranosidase (GH43) | N-terminal five-bladed β-propeller and C-terminal β-sandwich | Shallow arabinose binding pocket adjacent to a deep active site pocket. | Distal binding regions confer specificity (e.g., linear surface for arabinoxylan). | pnas.org |

Synergistic Effects in Complex Arabinan Depolymerization

The complete enzymatic degradation of complex, branched arabinans into monosaccharides is rarely accomplished by a single enzyme. Instead, it requires the synergistic and cooperative action of multiple enzymes with complementary activities. jmb.or.krnih.gov The primary enzymes involved are endo-1,5-α-L-arabinanases (ABNases) and exo-acting α-L-arabinofuranosidases (AFases). asm.orgjmb.or.kr

Arabinan consists of a linear backbone of α-1,5-linked L-arabinofuranosyl units, which is often decorated with α-1,2- and/or α-1,3-linked arabinofuranose side chains. mdpi.com AFases are exo-enzymes that specialize in cleaving these terminal side-chain linkages. nih.govasm.org By removing the arabinose branches, AFases expose the main arabinan backbone, making it accessible to ABNases. asm.org The ABNases are endo-acting enzymes that then hydrolyze the internal α-1,5-glycosidic bonds of the debranched arabinan, breaking it down into smaller linear arabino-oligosaccharides, such as this compound, arabinotriose, and arabinobiose (B12086412). nih.govjmb.or.kr These shorter fragments can be further hydrolyzed to L-arabinose by the continued action of AFases. asm.org

The importance of this synergy is evident in hydrolysis experiments. When branched sugar beet arabinan is treated with either an AFase or an ABNase alone, the degree of hydrolysis is low. jmb.or.krjmb.or.kr For instance, one study found that an AFase alone could liberate 35.9% of L-arabinose, while an ABNase alone released only 0.5% due to its inability to access the branched substrate. jmb.or.kr However, when the two enzymes were used simultaneously, the hydrolysis yield dramatically increased to 91.2%. jmb.or.krjmb.or.kr This demonstrates a powerful synergistic effect where the debranching action of the AFase removes the steric hindrance that prevents the ABNase from cleaving the backbone. asm.orgjmb.or.kr Another study quantified this synergy as a 2.5-fold increase in the total amount of arabinose released when both enzymes were present compared to their individual actions. asm.org

This enzymatic cooperation is a common strategy employed by microorganisms to efficiently utilize complex plant cell wall polysaccharides. researchgate.net Some bacteria possess entire gene clusters dedicated to arabinan utilization, encoding a suite of extracellular and intracellular hydrolases that work in concert to depolymerize arabinan and transport the resulting oligosaccharides into the cell for final breakdown. nih.govresearchgate.net

| Enzyme Treatment | Substrate | Hydrolysis Yield (% L-arabinose released) | Mechanism of Action | Reference |

|---|---|---|---|---|

| GAFase (AFase) alone | Branched Arabinan | 35.9% | Removes terminal arabinose from side chains. | jmb.or.krjmb.or.kr |

| BlABNase (ABNase) alone | Branched Arabinan | 0.5% | Cannot access the sterically hindered backbone. | jmb.or.krjmb.or.kr |

| Stepwise (ABNase then AFase) | Branched Arabinan | 43.4% | Limited initial action by ABNase. | jmb.or.kr |

| Stepwise (AFase then ABNase) | Branched Arabinan | 75.5% | Debranching followed by backbone hydrolysis. | jmb.or.krjmb.or.kr |

| Simultaneous (AFase + ABNase) | Branched Arabinan | 91.2% | Synergistic debranching and backbone cleavage. | jmb.or.krjmb.or.kr |

Enzymatic Hydrolysis Products and Their Significance in Research

The enzymatic hydrolysis of this compound yields shorter arabino-oligosaccharides (AOS) and L-arabinose, the nature of which depends on the mode of action of the specific enzyme used. These products are of significant interest in both fundamental and applied research.

When this compound is subjected to an exo-1,5-α-L-arabinofuranosidase , the enzyme sequentially cleaves the terminal L-arabinose unit from the non-reducing end. Initial hydrolysis products are therefore L-arabinose and arabinotetraose. nih.gov As the reaction proceeds, the newly formed arabinotetraose is further hydrolyzed, leading to a gradual increase in shorter oligosaccharides like arabinotriose and arabinobiose, and ultimately, a complete conversion to L-arabinose. nih.gov

In contrast, hydrolysis by an endo-1,5-α-L-arabinanase involves the cleavage of internal glycosidic bonds. When the endo-arabinanase BsArb43A acts on this compound, it exclusively generates arabinobiose and arabinotriose as the final products. pnas.org This specific product profile indicates that the enzyme cleaves the central α-1,5 linkages of the pentaose chain and requires at least two substrate binding sites on either side of the catalytic center. pnas.org

The hydrolysis products of this compound—namely arabinotetraose, arabinotriose, arabinobiose, and L-arabinose—serve several important functions in research:

Enzyme Characterization: this compound and its resulting hydrolysis products are invaluable tools for characterizing the substrate specificity and mode of action of novel glycoside hydrolases. nih.govresearchgate.net By analyzing the products over time using techniques like thin-layer chromatography (TLC) or high-performance anion-exchange chromatography (HPAEC), researchers can distinguish between exo- and endo-acting enzymes. nih.govnih.gov

Prebiotic Research: There is significant and growing interest in arabino-oligosaccharides as prebiotics. jmb.or.kr AOS have been shown to selectively stimulate the growth of beneficial gut bacteria, particularly Bifidobacterium species, which can contribute to improved gut health. jmb.or.krresearchgate.net Shorter AOS like arabinobiose and arabinotriose are often studied for their specific prebiotic effects, and enzymatic hydrolysis is the primary method for their production. jmb.or.krjmicrobiol.or.kr

Functional Foods and Nutraceuticals: The products of arabinan hydrolysis are being explored for various health benefits. L-arabinose, for instance, is known to inhibit sucrase activity, potentially helping to control blood sugar levels. nih.gov AOS are also being investigated for applications in functional foods due to their prebiotic potential and stability in the gastrointestinal tract. jmb.or.kr The enzymatic production of specific AOS from precursors like this compound is crucial for developing these applications.

Role of Arabinopentaose in Plant Cell Wall Structural Integrity and Dynamics

Integration of Arabinopentaose within Pectic Polysaccharide Networks

The primary location of this compound units is within the side chains of pectic polysaccharides, particularly Rhamnogalacturonan I (RG-I). This integration is crucial for defining the three-dimensional structure and properties of the pectic matrix, which embeds the cellulose-hemicellulose framework of the primary cell wall. frontiersin.org

Rhamnogalacturonan I (RG-I) is a major pectic polysaccharide characterized by a backbone of repeating disaccharide units of rhamnose and galacturonic acid. mdpi.comuga.educhemrxiv.org A defining feature of RG-I is the attachment of neutral sugar side chains to the rhamnose residues of this backbone. mdpi.comuga.edu These side chains are highly variable but are predominantly composed of arabinans, galactans, and arabinogalactans. mdpi.comnih.gov

Table 1: Structural Components of Rhamnogalacturonan I (RG-I)

| Component | Description | Key Monosaccharides | Reference |

|---|---|---|---|

| Backbone | Repeating disaccharide units | α-L-Rhamnopyranose (Rha), α-D-Galacturonic acid (GalA) | mdpi.comuga.educhemrxiv.org |

| Side Chains | Attached to the C4 position of rhamnose residues | α-L-Arabinofuranose (Ara), β-D-Galactopyranose (Gal) | uga.edunih.gov |

| Arabinan (B1173331) | Polymer of arabinose, often α-1,5-linked, forming a key side chain | Arabinose | mdpi.comnih.gov |

| Galactan | Polymer of galactose | Galactose | mdpi.comnih.gov |

| Arabinogalactan (B145846) | Branched polymer of arabinose and galactose | Arabinose, Galactose | mdpi.comnih.gov |

This table provides an interactive summary of the molecular makeup of the RG-I pectic polysaccharide.

The arabinan side chains of RG-I, composed of units such as this compound, play a vital role in determining the mechanical properties of the cell wall. nih.gov They are considered key "pectic plasticizers," imparting flexibility and elasticity to the wall. frontiersin.org This function is critical for processes involving changes in cell volume and shape, such as cell expansion and the movement of stomatal guard cells. mdpi.comwordpress.com

Research on guard cells has shown that the degradation of arabinans leads to a "locking" of the cell wall, preventing the normal opening and closing of stomata. wordpress.comnih.gov This suggests that arabinans maintain flexibility by preventing the formation of rigid, tight associations between other pectic polymers, such as homogalacturonan. wordpress.comnih.gov The abundance of arabinans in the highly flexible cell walls of desiccation-tolerant "resurrection plants" further underscores their role in maintaining structural pliability under extreme physical stress. frontiersin.orgnih.gov

Contribution to Rhamnogalacturonan I (RG-I) Side Chains

Functional Implications in Plant Physiological Responses

The structural role of this compound-containing polymers has direct consequences for how plants respond to their environment. These polysaccharides are implicated in adaptations to abiotic stress and are involved in the complex signaling pathways that monitor the state of the cell wall.

The high flexibility conferred by arabinan side chains is a crucial adaptation for surviving abiotic stresses, particularly water deficit. frontiersin.orgnih.gov In desiccation-tolerant plants, the abundance of these polymers in cell walls is thought to prevent irreversible collapse and the deleterious adhesion of wall components during extreme dehydration. nih.gov This allows the cell walls to fold and unfold in response to water content without sustaining structural damage. nih.gov Similarly, high levels of arabinans are found in the cell walls of seeds, which must also endure desiccation. frontiersin.org Beyond water deficit, arabinose-containing polymers, including those on RG-I and arabinogalactan proteins, are also implicated in plant responses to salt stress. purdue.edu

Plants possess a sophisticated surveillance system to monitor cell wall integrity (CWI). scienceopen.commdpi.com This system detects alterations in the wall caused by developmental processes or environmental stress and initiates compensatory responses. mdpi.combiorxiv.org A key part of this mechanism involves the perception of cell wall-derived fragments, known as Damage-Associated Molecular Patterns (DAMPs). scienceopen.commdpi.com

While oligogalacturonides are the most studied pectic DAMPs, evidence suggests other oligosaccharides also function as signals. mdpi.com For instance, an arabinoxylan pentasaccharide has been shown to have immunomodulatory activity, indicating that oligosaccharides derived from hemicellulose can act as DAMPs. upsc.se This strongly suggests that this compound, if released from RG-I side chains by enzymatic activity during stress or pathogen attack, could similarly function as a signaling molecule, alerting the cell to a breach in wall integrity. These signals are perceived by receptor-like kinases (RLKs) at the plasma membrane, such as THESEUS1 and FERONIA, triggering downstream responses that include the production of reactive oxygen species (ROS) and changes in phytohormone signaling. purdue.edubiorxiv.orgresearchgate.net

Table 2: Key Proteins Implicated in Plant Cell Wall Integrity (CWI) Signaling

| Protein Class | Example | Localization | Putative Function | Reference |

|---|---|---|---|---|

| Receptor-Like Kinase | THESEUS1 (THE1) | Plasma Membrane | Senses perturbations in cellulose (B213188) synthesis. | biorxiv.orgresearchgate.net |

| Receptor-Like Kinase | FERONIA (FER) | Plasma Membrane | Regulates growth, reproduction, and stress responses; perceives RALF peptide signals. | purdue.edumdpi.com |

| Receptor-Like Kinase | WALL-ASSOCIATED KINASE (WAK) | Plasma Membrane | Binds to pectins and responds to oligogalacturonides. | scienceopen.comresearchgate.net |

| Ion Channel | MID1-COMPLEMENTING ACTIVITY (MCA1) | Plasma Membrane | Mechanosensitive Ca2+ channel involved in sensing physical stress on the wall. | scienceopen.combiorxiv.org |

| Leucine-Rich Repeat Extensin | LRX3/4/5 | Cell Wall | Interacts with RALF peptides to transduce cell wall signals. | purdue.edu |

This interactive table summarizes key protein components involved in the perception and transduction of cell wall integrity signals.

Involvement in Plant Adaptation to Abiotic Stress (e.g., Water Deficit)

Advanced Research Using Plant Model Systems

The model organism Arabidopsis thaliana has been instrumental in dissecting the functions of this compound-containing polymers and the signaling pathways they influence. nih.govnih.govnih.gov Its powerful genetic and molecular toolkit allows researchers to investigate the consequences of altered cell wall composition. nih.govarabidopsis.org

For example, studies on Arabidopsis mutants with defects in the biosynthesis of UDP-arabinose, the precursor for arabinose-containing polymers, have revealed their critical role in root elongation and salt stress tolerance. purdue.edu The mur4 mutant, which has a 50% reduction in cell wall arabinose, exhibits hypersensitivity to salt, a phenotype that can be rescued by the external application of arabinose. purdue.edu

Table 3: Selected Arabidopsis thaliana Mutants Used in Cell Wall Research

| Mutant Gene | Protein Function | Key Phenotype | Research Finding | Reference |

|---|---|---|---|---|

| mur4 | UDP-xylose 4-epimerase | Reduced cell wall arabinose; salt-hypersensitivity | Demonstrates the importance of arabinose-containing polymers for salt stress tolerance. | purdue.edu |

| arr6 | Response Regulator | Altered cell wall composition; modified disease resistance | Led to the identification of an arabinoxylan pentasaccharide as a DAMP. | upsc.se |

| the1 | Receptor-Like Kinase | Restored growth in cellulose-deficient backgrounds | Identified as a key sensor in the cell wall integrity pathway. | biorxiv.orgresearchgate.net |

| fer | Receptor-Like Kinase | Retarded growth; salt sensitivity | Acts as a central regulator of growth and stress responses, integrating cell wall signals. | purdue.edu |

This interactive table highlights key findings from research on Arabidopsis thaliana mutants that have advanced our understanding of cell wall biology.

Studies in Arabidopsis thaliana for Cell Wall Biosynthesis and Modification

The model organism Arabidopsis thaliana has been instrumental in dissecting the role of arabinose-containing polymers in the cell wall. Research in Arabidopsis has illuminated the pathways for synthesizing arabinose precursors and the functional consequences of altering cell wall arabinosylation.

Arabinose is a key component of several cell wall polysaccharides, including rhamnogalacturonan I (RG-I)-arabinan and arabinoxylan, as well as glycoproteins like extensins. purdue.edu In Arabidopsis leaves, pectic polysaccharides, including RG-I, constitute a significant portion of the cell wall. nih.gov The biosynthesis of UDP-arabinose, the activated sugar nucleotide required for arabinosylation, is critical. The Golgi-localized enzyme UDP-D-xylose 4-epimerase (encoded by the MUR4 gene) is a key player in this pathway. purdue.edu Mutations in MUR4 lead to a 50% reduction in cell wall arabinose, resulting in phenotypes such as abnormal cell-cell adhesion and reduced root elongation under salt stress. purdue.edu This highlights the importance of arabinose-containing polymers for maintaining cell wall integrity under challenging environmental conditions.

Further studies have identified specific oligosaccharides with signaling capabilities. For instance, an arabinoxylan pentasaccharide with immunomodulatory activity was identified in the arr6 mutant of Arabidopsis, suggesting that fragments of arabinose-containing polymers can act as Damage-Associated Molecular Patterns (DAMPs) that regulate disease resistance. upsc.se

The modification of cell wall proteins with arabinose is also crucial. Extensins, a class of structural glycoproteins, are post-translationally modified by the addition of arabinose chains to hydroxyproline (B1673980) residues. nih.gov A study using 345 natural Arabidopsis accessions identified the enzyme EXTENSIN ARABINOSE DEFICIENT TRANSFERASE (ExAD) as essential for this process in response to salt. nih.gov Mutants lacking this enzyme (exad1) exhibit thicker root epidermal cell walls and altered root bending in response to salinity, indicating that the arabinosylation of extensin is a specific cellular process required for directional root growth in saline environments. nih.gov

Table 1: Research Findings in Arabidopsis thaliana related to Cell Wall Arabinose

| Gene/Mutant | Affected Component | Key Finding | Reference |

|---|---|---|---|

| mur4 | UDP-arabinose biosynthesis | Reduced cell wall arabinose; increased sensitivity to salt stress, affecting root elongation. | purdue.edu |

| arr6 | Cell wall composition | Identified an arabinoxylan pentasaccharide with immunomodulatory activity, linking cell wall fragments to immune signaling. | upsc.se |

| exad1 | Extensin arabinosylation | Lack of Hyp-arabinosylation leads to altered root directional response to salinity and changes in cell wall thickness. | nih.gov |

Comparative Analyses in Desiccation-Tolerant Plant Species

Desiccation-tolerant plants, often called "resurrection plants," can survive extreme water loss (below 10% relative water content) and fully recover upon rehydration. nih.govnih.gov This remarkable ability is underpinned by profound physiological and molecular adaptations, including significant alterations to the cell wall to withstand the mechanical stresses of dehydration and rehydration. nih.govmdpi.com

Comparative studies between desiccation-tolerant and sensitive species have revealed a critical role for cell wall arabinans in maintaining flexibility and preventing structural damage during drying. nih.gov While the cell walls of most plants would crack and irreversibly collapse under severe dehydration, the walls of resurrection plants are uniquely adapted for extreme flexibility. nih.gov

Research on the resurrection plant Myrothamnus flabellifolius has shown that its leaves contain cell walls with an abundance of arabinose polymer side chains, suggested to be arabinans and/or arabinogalactans associated with the pectin (B1162225) matrix. nih.gov A proposed model suggests that these highly hydrophilic and flexible arabinan side chains of RG-I act as a "hydrated cushion," preventing the irreversible adhesion and aggregation of other cell wall polymers as water is lost. nih.govnih.gov This ensures that the cell wall can fold and unfold without catastrophic failure. Upon rehydration, these arabinan chains can readily rehydrate, allowing the cell wall to regain its original structure and function.

This mechanism is supported by findings in other plant systems. For example, the enzymatic removal of arabinans from the guard cell walls of Commelina communis resulted in the locking of the stomata in either an open or closed position, demonstrating that arabinans are essential for the reversible changes in cell wall flexibility required for stomatal movement. nih.gov This suggests a conserved function for arabinans in facilitating cell wall dynamics in response to changes in water status. nih.gov

Table 2: Comparative Cell Wall Characteristics in Relation to Desiccation Tolerance | Feature | Desiccation-Sensitive Plants | Desiccation-Tolerant (Resurrection) Plants | Key Function of Difference | Reference | | :--- | :--- | :--- | :--- | :--- | | Cell Wall Behavior | Prone to irreversible collapse and cracking upon severe dehydration. | Exhibits extreme flexibility, allowing for folding and unfolding without structural damage. | Survival through extreme water loss cycles. | nih.gov | | Pectin Composition | Standard levels of pectic polysaccharides. | Abundance of arabinan side chains on rhamnogalacturonan I (RG-I). | Arabinans act as a plasticizer, preventing polymer adhesion and maintaining flexibility. nih.govnih.gov | | Arabinan Content | Lower relative abundance of arabinan side chains. | High abundance of arabinan and/or arabinogalactan side chains in leaf cell walls. | Confers the ability to manage water content within the cell wall matrix and maintain structural integrity. nih.gov |

Chemical and Chemoenzymatic Synthetic Methodologies for Arabinopentaose

De Novo Chemical Synthesis Strategies for Defined Oligosaccharides

De novo synthesis of oligosaccharides from simple, often achiral starting materials, allows for the creation of great structural diversity, including rare sugars not easily obtained from natural sources. dtu.dkmdpi.com This approach is particularly valuable for producing complex carbohydrate structures for biological and medicinal studies. nih.govrsc.org However, the chemical synthesis of oligosaccharides is an intricate process that requires sophisticated strategies for stereoselective bond formation and hydroxyl group protection. dtu.dk

A primary challenge in oligosaccharide synthesis is the controlled, stereoselective formation of the glycosidic bond that links monosaccharide units. frontiersin.org The outcome of a glycosylation reaction is influenced by the glycosyl donor, the glycosyl acceptor, the promoter or catalyst, and the reaction conditions. rsc.org

Methods for stereoselective glycosylation can be broadly categorized based on the desired anomeric configuration (α or β) and the nature of the protecting group at the C2 position of the glycosyl donor.

1,2-trans-Glycosides: The formation of 1,2-trans-glycosides is often reliably achieved through neighboring group participation . When a participating protecting group, such as an ester (e.g., acetate (B1210297) or benzoate), is placed at the C2 position, it can attack the anomeric center after the leaving group departs, forming a stable cyclic intermediate (e.g., a dioxolenium ion). The glycosyl acceptor can then only attack from the opposite face, resulting in the exclusive formation of the 1,2-trans product. rsc.orgresearchgate.netbham.ac.uk

1,2-cis-Glycosides: The synthesis of 1,2-cis-glycosides is more challenging because it requires preventing neighboring group participation. This is typically achieved by using non-participating protecting groups, such as ethers (e.g., benzyl (B1604629) or silyl (B83357) ethers), at the C2 position. researchgate.net However, without the directing effect of a participating group, mixtures of α and β anomers can result. researchgate.net To overcome this, various advanced methods have been developed, including the use of specific solvent effects, temperature control, and specialized promoters. rsc.org More recent strategies involve the use of chiral auxiliaries or unique catalytic systems, such as urea-catalyzed activation of glycosyl chlorides or nickel(II)-catalyzed reactions for 1,2-cis-2-aminoglycosides. researchgate.netacs.org

For de novo approaches, diastereoselective palladium-catalyzed glycosylation has emerged as a powerful tool, particularly when coupled with methods like the Achmatowicz rearrangement to construct pyranone building blocks from furan (B31954) alcohols. mdpi.comnih.govrsc.org

| Desired Linkage | Key Strategy | C2-Protecting Group | Mechanism/Principle | Typical Outcome |

|---|---|---|---|---|

| 1,2-trans | Neighboring Group Participation | Participating (e.g., Acetyl, Benzoyl) | Formation of a stable cyclic intermediate (dioxolenium ion) that blocks one face from attack. researchgate.net | High stereoselectivity for the trans product. rsc.org |

| 1,2-cis | Non-Participating Group | Non-participating (e.g., Benzyl, Silyl) | Avoids formation of a participating intermediate; stereocontrol depends on other factors like solvent, temperature, and catalyst. rsc.org | Can result in anomeric mixtures; requires fine-tuning for high selectivity. researchgate.net |

| 1,2-cis | Modern Catalytic Methods | Varies | Use of chiral auxiliaries, specific catalysts (e.g., urea, Nickel(II)), or unique activation modes (e.g., radical cascade). researchgate.net | Improved stereoselectivity for the challenging cis linkage. |

The synthesis of an oligosaccharide like arabinopentaose requires a sophisticated protecting group strategy to differentiate the numerous hydroxyl groups on the arabinose units. dtu.dk A protecting group temporarily masks a reactive functional group to prevent it from reacting while transformations occur elsewhere in the molecule. jocpr.comorganic-chemistry.org

An effective strategy relies on orthogonal protection , where different protecting groups that can be removed under distinct conditions are used within the same molecule. organic-chemistry.orgnih.gov This allows for the selective deprotection of a specific hydroxyl group to serve as a glycosyl acceptor for the next coupling reaction, while the others remain masked. bham.ac.uk

Common protecting groups in carbohydrate chemistry include:

Benzyl (Bn) ethers: Stable to a wide range of conditions but can be removed by catalytic hydrogenation.

Silyl ethers (e.g., TBDMS, TIPS): Offer tunable stability based on the steric bulk of the silicon substituents and are typically removed by fluoride (B91410) reagents (e.g., TBAF). uwindsor.ca

Acyl groups (e.g., Acetyl (Ac), Benzoyl (Bz)): Often used as participating groups at C2 and are removed under basic conditions (e.g., sodium methoxide).

Trityl (Tr) ethers: Selectively protect primary hydroxyl groups due to their steric bulk.

In the synthesis of oligo-L-arabinofuranosides related to pectin (B1162225), a late-stage regioselective deprotection was key to introducing different sidechains, demonstrating the power of a well-designed protecting group scheme. dtu.dk

| Protecting Group | Abbreviation | Typical Protection Reagent | Typical Deprotection Conditions | Key Features |

|---|---|---|---|---|

| Benzyl | Bn | Benzyl bromide (BnBr) with a base (e.g., NaH) | Catalytic Hydrogenation (H₂, Pd/C) | Robust, non-participating. bham.ac.uk |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl with a base (e.g., imidazole) | Fluoride ion source (e.g., TBAF) | Orthogonal to many other groups, tunable stability. uwindsor.ca |

| Acetyl | Ac | Acetic anhydride (B1165640) with a base (e.g., pyridine) | Basic conditions (e.g., NaOMe in MeOH) | Participating group at C2, useful for 1,2-trans glycosylation. bham.ac.uk |

| Benzoyl | Bz | Benzoyl chloride with a base | Basic conditions (e.g., NaOMe in MeOH) | Participating group, more stable than acetyl. jocpr.com |

Stereoselective Glycosylation Methods

Chemoenzymatic Approaches for Oligosaccharide Construction

Chemoenzymatic synthesis combines the strengths of chemical synthesis and enzymatic catalysis. escholarship.org This approach typically involves the chemical synthesis of a core oligosaccharide structure or a key building block, which is then elaborated or modified using highly specific enzymes like glycosyltransferases. acs.orgnih.govfrontiersin.org This strategy leverages the flexibility of chemical methods with the high regio- and stereoselectivity of enzymes, avoiding complex protecting group manipulations in later stages. escholarship.org

Transglycosylation is an enzyme-catalyzed reaction where a glycosyl moiety is transferred from a donor substrate to an acceptor molecule other than water. glycoforum.gr.jp Glycoside hydrolases (GHs), which normally cleave glycosidic bonds, can be used for synthesis under specific conditions, often by running the reaction in reverse or by using activated glycosyl donors. glycoforum.gr.jpmdpi.com

A significant advancement in this area is the development of glycosynthases . These are mutant glycoside hydrolases where the catalytic nucleophile residue (e.g., a glutamate (B1630785) or aspartate) is replaced with a non-nucleophilic amino acid (e.g., alanine (B10760859) or glycine). nih.govd-nb.info These engineered enzymes can no longer hydrolyze glycosidic bonds but can efficiently catalyze the formation of a new bond when provided with an activated glycosyl donor (e.g., a glycosyl fluoride or sugar oxazoline) that has an anomeric configuration opposite to that of the enzyme's natural substrate. nih.govd-nb.info This approach leads to high yields of the desired oligosaccharide product with minimal hydrolytic side reactions. nih.gov

Biocatalysis leverages enzymes or whole-cell systems to perform chemical transformations, offering environmentally friendly alternatives to traditional chemical processes. acib.at While the direct biocatalytic synthesis of pure this compound is not widely reported, enzymes have been successfully used to produce related and modified structures.

A notable example is the synthesis of feruloylated arabino-oligosaccharides. Researchers have used a feruloyl esterase from Sporotrichum thermophile (StFaeC) to catalyze the transfer of a feruloyl group to a series of linear arabino-oligosaccharides, including arabinotriose, arabinotetraose, and this compound. bac-lac.gc.canih.gov This chemoenzymatic esterification specifically targets the primary hydroxyl group of the arabinose units. bac-lac.gc.ca The successful synthesis and structural characterization of feruloylated this compound have been confirmed using mass spectrometry. nih.gov

| Enzyme | Substrate | Product | Reaction Type | Key Finding |

|---|---|---|---|---|

| Feruloyl Esterase C (StFaeC) | This compound | Feruloylated this compound | Chemoenzymatic Esterification | Enzyme specifically mono-feruloylates the primary hydroxyl group. bac-lac.gc.canih.gov |

| Feruloyl Esterase C (StFaeC) | Arabinotetraose | Feruloylated arabinotetraose | Chemoenzymatic Esterification | Demonstrates substrate flexibility for various arabino-oligosaccharides. bac-lac.gc.ca |

| Endoxylanases (GH10, GH11) | Arabinoxylan | Arabinoxylo-oligosaccharides (AXOS) | Enzymatic Hydrolysis | Enzymes can release complex oligosaccharides from natural polysaccharides. science.gov |

Enzyme-Catalyzed Transglycosylation Reactions

Design and Synthesis of Labeled this compound Analogues for Research Probes

To study the biological roles of oligosaccharides and the enzymes that process them, researchers often require labeled analogues that can be used as probes. These probes can be tagged with fluorescent markers, biotin, or other reporter groups for detection and visualization.

The synthesis of these analogues can be achieved through chemical or chemoenzymatic methods. For example, a reactive anomeric linker can be installed on a chemically synthesized oligosaccharide, which can then be coupled to a reporter molecule. nih.gov This approach ensures that the resulting glycans can be used for multiple purposes, such as in the development of glycan microarrays. nih.gov

Specific examples related to arabino-oligosaccharides include:

Fluorescent Labeling: A fluorescently labeled arabinohexaose (B1446405) has been synthesized for use in binding studies. dtu.dk

Internal Standards: this compound itself has been used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the in-depth characterization of other complex glycans, such as human milk oligosaccharides. acs.org

Activity-Based Probes (ABPs): Cyclophellitol (B163102) aziridines configured as β-L-arabinofuranose have been synthesized and equipped with various reporters. acs.org These ABPs are mechanism-based inhibitors that covalently bind to the active site of retaining β-L-arabinofuranosidases, allowing for the profiling of enzyme activity in complex biological samples. acs.org

| Analogue Type | Example | Synthetic Strategy | Application |

|---|---|---|---|

| Internal Standard | This compound | Typically isolated from natural sources or produced by hydrolysis. acs.org | Quantitative analysis of other glycans by LC-MS. acs.org |

| Fluorescent Probe | Fluorescently labeled arabinohexaose | Chemical synthesis followed by coupling to a fluorescent tag. dtu.dk | Characterizing the binding of proteins or antibodies to specific glycan epitopes. dtu.dkscience.gov |

| Activity-Based Probe (ABP) | β-L-arabinofuranose-configured cyclophellitol aziridines | Multi-step chemical synthesis of the core inhibitor followed by attachment of reporter tags. acs.org | Covalent labeling and activity profiling of β-L-arabinofuranosidases. acs.org |

Advanced Analytical and Structural Characterization of Arabinopentaose

High-Resolution Chromatographic and Mass Spectrometric Techniques

The combination of high-resolution chromatography with mass spectrometry offers a powerful platform for the separation and detailed structural analysis of complex carbohydrates like arabinopentaose. These hyphenated techniques are crucial for resolving isomers and elucidating intricate structural features.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Structural Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of this compound and other arabino-oligosaccharides. researchgate.net Porous graphitized carbon (PGC) liquid chromatography is particularly effective, enabling the separation of both linear and branched arabino-oligosaccharides. researchgate.netnih.gov This high-resolution separation is often coupled with mass spectrometric detection for unambiguous identification. researchgate.net

Electrospray ionization mass spectrometry (ESI-MS) is a sensitive and precise method for the qualitative and quantitative analysis of oligosaccharides. researchgate.net When combined with tandem mass spectrometry (MS/MS), it provides extensive structural information. The fragmentation patterns generated during MS/MS analysis help to determine the sequence of monosaccharides and the positions of glycosidic linkages. helsinki.firsc.org For instance, negative ion mode ESI-MS/MS has been shown to be particularly informative for linkage analysis of arabinoxylan-derived oligosaccharides. helsinki.fi Hydrophilic interaction liquid chromatography (HILIC) coupled with MS/MS is another powerful approach for the rapid separation and identification of arabinoxylan-oligosaccharide isomers in complex mixtures. helsinki.firsc.org

A typical workflow for LC-MS analysis of oligosaccharides involves:

Sample Preparation : This may include enzymatic digestion of larger polysaccharides to release oligosaccharides like this compound. chalmers.se

Chromatographic Separation : Utilizing columns like PGC or HILIC to separate isomeric forms. helsinki.fiescholarship.org

Mass Spectrometric Detection : ESI is commonly used for ionization, followed by detection with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. escholarship.org

Tandem MS (MS/MS) : Selected precursor ions are fragmented to generate product ion spectra, which are then interpreted to deduce structural features. helsinki.fi

Table 1: LC-MS Parameters for Arabino-oligosaccharide Analysis

| Parameter | Description | Reference |

| Chromatography | Porous Graphitized Carbon (PGC) or Hydrophilic Interaction Liquid Chromatography (HILIC) | researchgate.net, helsinki.fi |

| Ionization | Electrospray Ionization (ESI), often in negative ion mode for linkage analysis | helsinki.fi |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF), Ion Trap (IT), Orbitrap | escholarship.org, helsinki.fi |

| Fragmentation | Collision-Induced Dissociation (CID) for MS/MS | researchgate.net |

Ion Mobility Spectrometry (IMS) for Isomeric Differentiation

Ion Mobility Spectrometry (IMS) is a rapid gas-phase separation technique that distinguishes ions based on their size, shape, and charge. nih.govnih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is invaluable for resolving isomeric and isobaric species that cannot be differentiated by MS alone. nih.govmsstate.eduazom.com This is particularly relevant for the analysis of complex carbohydrates like this compound, which can exist in numerous isomeric forms with subtle structural differences. nih.govunc.edu

The principle of IMS separation relies on the different drift times of ions through a gas-filled tube under the influence of an electric field. frontiersin.org An ion's drift time is proportional to its rotationally averaged collision cross-section (CCS), a physical property related to its three-dimensional structure. nih.gov Therefore, isomers with different shapes will have different CCS values and can be separated. mdpi.com

Recent advancements in IMS-MS have demonstrated its potential for differentiating oligosaccharide isomers. nih.govrsc.org For example, traveling-wave ion mobility spectrometry (TWIMS) has been evaluated for its ability to differentiate isomeric arabinoxylan-oligosaccharides. helsinki.fi The technique has shown promise in separating isomers based on anomeric configurations, linkage positions, and monomer components. nih.gov The use of different adduct ions, such as those formed with silver, can further enhance the separation of steroid isomers, a principle that may be applicable to oligosaccharides. diva-portal.org High-resolution ion mobility instrumentation, such as Structures for Lossless Ion Manipulation (SLIM), allows for extended analysis times, potentially improving the resolution of closely related isomers. fit.edu

Table 2: Application of IMS-MS in Isomer Separation

| Feature | Description | Reference |

| Separation Principle | Based on ion size, shape, and charge (Collision Cross-Section) | nih.gov |

| Instrumentation | Traveling-Wave IMS (TWIMS), Cyclic IMS (cIMS), Differential IMS (DIMS) | helsinki.fi, diva-portal.org, unc.edu |

| Key Advantage | Resolves isomers (structural, linkage, anomeric) and isobars | nih.gov, nih.gov |

| Application to Oligosaccharides | Differentiation of arabinoxylan-oligosaccharide isomers | helsinki.fi |

Application of this compound as an Internal Standard in Glycomic Profiling

In quantitative glycomics, internal standards are essential for correcting variations during sample preparation and instrumental analysis, thereby ensuring accurate quantification. nih.gov Isotopically labeled glycan standards are often used for this purpose. nih.govaspariaglycomics.com However, well-characterized, non-labeled oligosaccharides can also serve as effective internal standards in specific applications.

This compound has been utilized as an internal standard in the targeted LC-ESI-MS² analysis of human milk oligosaccharides (HMOs). researchgate.netnih.gov In these studies, a known amount of this compound is added to the sample at the beginning of the preparation process. nih.gov By monitoring the signal of the this compound standard alongside the target analytes, researchers can normalize the data, which reduces technical variation in retention time and peak area. nih.gov This approach improves the accuracy and reproducibility of semi-quantitative analysis. nih.gov The use of a dextran (B179266) ladder as an internal standard in PGC-based glycomics has also been established to create system-independent retention values, a concept that could be extended with standards like this compound. nih.gov

Advanced Spectroscopic Methods for Oligosaccharide Elucidation

While mass spectrometry provides invaluable information on mass and fragmentation, spectroscopic techniques, particularly Nuclear Magnetic Resonance and Vibrational Spectroscopy, are indispensable for a complete and unambiguous structural determination of oligosaccharides like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of oligosaccharides in solution. nih.govresearchgate.netaocs.org It provides detailed information on the monosaccharide composition, anomeric configurations (α or β), glycosidic linkage positions, and the three-dimensional conformation of the molecule. nih.govresearchgate.net

A complete structural analysis of this compound using NMR typically involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments:

1D ¹H NMR: The anomeric proton region (typically δ 4.5-5.5 ppm) provides information on the number of sugar residues and their anomeric configurations. researchgate.net

2D Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY): These experiments are used to assign all the proton signals within each individual monosaccharide residue by identifying spin-spin couplings. nih.gov

2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of the ¹³C spectrum. nih.govresearchgate.net

2D Heteronuclear Multiple Bond Correlation (HMBC): The key experiment for determining the sequence and linkage positions. It detects correlations between protons and carbons that are two or three bonds away, crucially showing a correlation between the anomeric proton of one residue and the carbon atom of the adjacent residue involved in the glycosidic bond. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information on through-space proximity of protons, which is essential for determining the conformation and three-dimensional structure of the oligosaccharide. nih.gov

While NMR is a powerful tool, it is less sensitive than mass spectrometry and typically requires larger sample quantities. nih.gov However, advances in high-field NMR (500 MHz and above) and the use of sensitive cryoprobes have significantly increased sensitivity, allowing for the analysis of microgram quantities of glycans. nih.gov Computational modeling is also increasingly used alongside NMR data to refine conformational analysis. torvergata.itfrontiersin.org

Table 3: Key NMR Experiments for this compound Structural Analysis

| NMR Experiment | Information Obtained | Reference |

| ¹H NMR | Anomeric configuration, number of residues | researchgate.net |

| COSY/TOCSY | Assignment of protons within each residue | nih.gov |

| HSQC | Correlation of ¹H and ¹³C signals | nih.gov, researchgate.net |

| HMBC | Glycosidic linkage positions and sequence | nih.gov |

| NOESY | Conformational analysis, 3D structure | nih.gov |

Vibrational Spectroscopy (e.g., FTIR) for Structural Insights

The FTIR spectrum of an oligosaccharide displays characteristic absorption bands corresponding to the vibrations of specific functional groups. researchgate.net Key spectral regions for carbohydrate analysis include:

O-H Stretching: A broad band typically in the 3600-3200 cm⁻¹ region, characteristic of the numerous hydroxyl groups. researchgate.net

C-H Stretching: Bands around 2900 cm⁻¹.

Carbonyl (C=O) Stretching: A strong band around 1735 cm⁻¹ if carboxyl groups are present (e.g., in uronic acids, which are not a primary component of pure this compound). researchgate.net

"Fingerprint" Region (approx. 1200-800 cm⁻¹): This region is rich in complex vibrational modes, including C-O stretching and C-C stretching, and is highly specific to the individual oligosaccharide. nih.gov Differences in the glycosidic linkages (e.g., α vs. β, 1→3 vs. 1→5) can lead to subtle but discernible changes in this region, allowing for differentiation between isomers. nih.gov

FTIR is a rapid and non-destructive technique that requires minimal sample preparation. edinst.comnih.gov While it may not provide the atom-level detail of NMR for linkage determination, it is highly effective for qualitative analysis, confirming the presence of characteristic carbohydrate functional groups, and for comparative studies to differentiate between different oligosaccharide structures. researchgate.netnih.gov Cryogenic IR spectroscopy has shown promise in obtaining well-resolved spectra for oligosaccharides up to pentasaccharides, providing diagnostic features for monosaccharide composition and sulfation patterns. d-nb.info

Table 4: Characteristic FTIR Absorption Regions for Oligosaccharides

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Significance for this compound | Reference |

| 3600 - 3200 | O-H Stretching | Confirms presence of hydroxyl groups | researchgate.net |

| ~2900 | C-H Stretching | Indicates aliphatic C-H bonds | |

| 1200 - 800 | "Fingerprint" Region (C-O, C-C stretching, etc.) | Highly specific, sensitive to linkage and anomeric differences | nih.gov |

Oligosaccharide Microarray Technology for High-Throughput Functional Analysis

Oligosaccharide microarray technology has emerged as a powerful platform for the high-throughput analysis of carbohydrate-protein interactions, enabling the simultaneous screening of hundreds of molecular recognition events with minimal sample consumption. nih.gov This approach is particularly valuable in plant glyco-biology for characterizing the function of complex cell wall components like this compound. researchgate.net By immobilizing defined oligosaccharide structures onto a solid support, these arrays serve as tools for discovering and characterizing the binding specificity of antibodies, enzymes, and other carbohydrate-binding proteins (CBPs). nih.govyork.ac.uk

Fabrication and Printing of this compound-Containing Glycan Arrays

The production of high-quality glycan arrays featuring this compound involves a multi-step process, beginning with the generation of a suitable probe. Defined oligosaccharides like (1→5)-α-L-arabinopentaose, which can be obtained through chemical synthesis or by the controlled hydrolysis of polysaccharides like sugar beet arabinan (B1173331), are typically too small for efficient direct immobilization onto microarray surfaces. researchgate.netnih.govscispace.com To overcome this, they are covalently coupled to a carrier protein, commonly bovine serum albumin (BSA), to form neoglycoproteins. researchgate.net This conjugation creates a larger, more versatile molecule that can be reliably printed and immobilized. nih.gov

The printing of these neoglycoprotein-arabinopentaose conjugates can be performed on a variety of substrates, including nitrocellulose-coated glass slides and various chemically modified glass surfaces. researchgate.net Two primary printing technologies are employed:

Non-contact Piezoelectric Printing: This method uses devices like the Arrayjet microarrayer to dispense picoliter-volume droplets of the sample onto the substrate without physical contact. nih.gov It offers high speed, precision, and reproducibility, avoiding the pin wear associated with contact printers. nih.gov

Contact Printing: This technique utilizes solid or split pins to transfer the sample from a source plate to the array surface through direct contact. researchgate.net

The neoglycoprotein samples are dissolved in a specialized printing buffer, a representative composition of which includes 55.2% glycerol, 44% water, and 0.8% Triton X-100, to ensure stable and consistent spot morphology. nih.gov Following printing, the slides are processed to ensure the covalent attachment or stable adsorption of the probes and are blocked to prevent non-specific binding in subsequent assays. nih.gov

Table 1: Parameters for Printing this compound Neoglycoprotein Microarrays

| Parameter | Description | Example Value/Type | Source |

|---|---|---|---|

| Oligosaccharide Probe | The specific carbohydrate structure used for the array. | (1→5)-α-L-arabinopentaose | researchgate.netnih.gov |

| Conjugation Partner | Carrier protein to facilitate immobilization. | Bovine Serum Albumin (BSA) | researchgate.net |

| Printing Technology | Method of depositing the probe onto the substrate. | Non-contact (Piezoelectric) or Contact (Pin-based) | researchgate.netnih.gov |

| Substrate Surface | The solid support material for the array. | Nitrocellulose-coated glass slides, modified glass | researchgate.net |

| Printing Buffer | Solution used to dissolve the neoglycoprotein for printing. | 55.2% glycerol, 44% water, 0.8% Triton X-100 | nih.gov |

| Concentration Range | Serial dilutions of the probe to assess binding sensitivity. | 7.6 ng/ml to 2 mg/ml | researchgate.net |

Screening of Carbohydrate-Binding Proteins and Enzymes

Once fabricated, this compound-containing microarrays are versatile tools for the high-throughput screening and characterization of the binding specificities of various proteins. nih.gov The utility of these arrays has been demonstrated in probing interactions with monoclonal antibodies (mAbs), which are critical reagents in cell wall biology research. researchgate.net

A prominent example is the use of the anti-arabinan monoclonal antibody LM6. researchgate.net In a typical screening experiment, the microarray is incubated with a dilute solution of the antibody. nih.gov After an incubation period, the array is washed to remove any unbound antibody. The bound antibodies are then detected, commonly using a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., an anti-rat or anti-mouse secondary antibody). nih.gov The array is scanned using a fluorescence scanner, and the signal intensity of each spot is quantified.

The results from such screenings demonstrate that BSA-conjugated (1→5)-α-L-arabinopentaose is effectively presented for recognition on the array surface. researchgate.net The signal intensity correlates with the concentration of the printed this compound, confirming the specificity of the interaction and allowing for the determination of detection limits. researchgate.netresearchgate.net This high-throughput capability allows for the rapid characterization of not only antibodies but also other carbohydrate-binding modules and carbohydrate-active enzymes, providing crucial insights into their function and substrate specificity. nih.govresearchgate.net

Development and Validation of Quantitative Analytical Methodologies for this compound in Complex Mixtures

The accurate quantification of this compound in complex mixtures, such as plant biomass hydrolysates or food products, is essential for process optimization in biofuel production and for nutritional analysis. biorxiv.orgcelignis.com Developing a robust and reliable analytical method requires a systematic process of method development followed by rigorous validation to ensure the results are accurate and reproducible. celignis.com Liquid chromatography combined with mass spectrometry (LC-MS) or high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) are powerful techniques for this purpose. chromatographyonline.com

The development process begins with selecting the appropriate analytical technique based on the required sensitivity, selectivity, and the nature of the sample matrix. tec.mx For oligosaccharides, LC-MS/MS offers high sensitivity and specificity, making it ideal for complex biological samples. nih.govresearchgate.net

Method Development Key Stages:

Sample Preparation: The goal is to extract this compound from the sample matrix while removing interfering substances like proteins, lipids, and other polysaccharides. researchgate.netbiorxiv.org This may involve solvent extraction, solid-phase extraction (SPE), or protein precipitation. For biomass hydrolysates, a simple dilution and filtration may suffice. frontiersin.org

Chromatographic Separation: A liquid chromatography method is developed to separate this compound from other structurally similar oligosaccharides. For LC-MS, a hydrophilic interaction liquid chromatography (HILIC) column is often employed, using a mobile phase gradient of a weak buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile. researchgate.netchromatographyonline.com

Detection and Quantification: In an LC-MS/MS system, detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. researchgate.netresearchgate.net This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more product ions generated by collision-induced dissociation, providing very high selectivity and sensitivity.

Method Validation:

Once the method is developed, it must be validated according to established guidelines (e.g., ICH) to prove its suitability for the intended purpose. The validation process assesses several key parameters:

Specificity: The ability to unequivocally assess the analyte in the presence of other components expected to be present in the sample matrix.

Linearity and Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards and performing a linear regression analysis.

Accuracy: The closeness of the test results to the true value. It is often assessed by analyzing samples spiked with a known amount of pure this compound standard and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature), providing an indication of its reliability during normal usage. researchgate.net

Table 2: Representative Validation Parameters for a Quantitative LC-MS/MS Method for this compound

| Validation Parameter | Acceptance Criteria | Typical Result | Source |

|---|---|---|---|

| Linearity (R²) | > 0.99 | > 0.998 | nih.gov |

| Range | Defines upper and lower concentration limits | 0.01 - 20 µg/mL | nih.govnih.gov |

| Accuracy (% Recovery) | 80 - 120% | 86 - 104% | nih.gov |

| Precision (RSD) | < 15% | < 9% | nih.gov |

| Limit of Detection (LOD) | Signal-to-Noise > 3 | ~0.002 µg/mL | nih.govresearchgate.net |

| Limit of Quantitation (LOQ) | Signal-to-Noise > 10 | ~0.006 µg/mL | nih.govresearchgate.net |

| Robustness | RSD of results < 15% after minor changes | < 6.5% | researchgate.netresearchgate.net |

Computational Studies and Conformational Analysis of Arabinopentaose

Theoretical Approaches to Conformational Space Exploration

The exploration of the vast conformational space available to a flexible oligosaccharide like arabinopentaose requires sophisticated computational strategies. These approaches aim to identify energetically favorable structures and understand the transitions between them. The primary methods employed are molecular mechanics (MM), molecular dynamics (MD), and quantum chemical calculations.

Molecular mechanics (MM) represents a molecule as a collection of atoms connected by bonds, describing the potential energy of a system as a function of its atomic coordinates using a classical mechanical model known as a force field. maynoothuniversity.ienih.gov These force fields are sets of parameters and equations that calculate the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). For carbohydrates, several specialized force fields have been developed to accurately model their unique stereoelectronic properties, such as the anomeric effect. nih.gov

Molecular dynamics (MD) simulations use these force fields to calculate the forces on each atom and then integrate Newton's laws of motion over short time steps, typically on the order of femtoseconds. mdpi.com This process generates a trajectory that describes the positions and velocities of all atoms over time, effectively simulating the molecule's dynamic behavior in a given environment, such as in a vacuum or solvated in water. maynoothuniversity.iemdpi.com For a molecule like this compound, MD simulations can reveal preferred conformations, the flexibility of glycosidic linkages, and intramolecular hydrogen bonding patterns. mdpi.com

Modeling carbohydrates is particularly challenging due to their high flexibility and the large number of possible structures. springernature.com The choice of a well-parameterized force field is therefore critical for obtaining meaningful results. maynoothuniversity.ienih.gov

Table 1: Common Molecular Mechanics Force Fields for Carbohydrate Simulations This table is interactive. You can sort and filter the data.

| Force Field | Key Features | Primary Reference(s) |

|---|---|---|

| GLYCAM06 | Specifically designed for carbohydrates and compatible with the AMBER force field family. It is one of the most widely used for glycoproteins and glycolipids. | Kirschner, K. N., et al. (2008). J. Comput. Chem. ambermd.org |

| CHARMM36 | A comprehensive biomolecular force field that includes robust parameters for a wide range of carbohydrates, including pyranose and furanose forms. It is part of the broader CHARMM family. | Guvench, O., et al. (2008). J. Comput. Chem. maynoothuniversity.ie |

| GROMOS 56A(CARBO) | Developed for the GROMOS simulation package, this force field includes parameters specifically refined for carbohydrates to improve the description of ring conformations and inter-residue linkages. | Hansen, H. S., & Hünenberger, P. H. (2010). J. Comput. Chem. |

| OPLS-AA | An all-atom force field that has been extended to include parameters for carbohydrates, often used for studying protein-carbohydrate interactions in conjunction with protein parameters. | Damm, W., et al. (1997). J. Comput. Chem. maynoothuniversity.ie |

While MM/MD methods are efficient for exploring large systems over long timescales, they rely on pre-parameterized functions. Quantum chemical (QC) methods, in contrast, solve approximations to the Schrödinger equation to describe the electronic structure of a molecule from first principles. acs.org These methods are computationally more expensive but provide a higher level of accuracy for energies and electronic properties.

Density Functional Theory (DFT) is a popular QC method that calculates the electronic energy based on the molecule's electron density. acs.orgnih.gov For oligosaccharides, DFT is invaluable for:

Calculating Energetic Landscapes: By systematically rotating the torsion angles (φ, ψ) of a glycosidic linkage and calculating the energy at each point, DFT can generate a detailed potential energy surface. This map reveals the locations of energy minima (stable conformers) and the energy barriers between them. nih.gov

Parameterizing Force Fields: High-accuracy energy profiles from DFT are often used as reference data to develop and refine the parameters within MM force fields, ensuring the classical models accurately reproduce quantum mechanical behavior. nih.gov

Validating Experimental Data: DFT can be used to calculate NMR parameters, such as J-coupling constants, which can then be compared with experimental values to validate the predicted conformational models. nih.govnih.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Analysis of Glycosidic Linkage Conformations and Rotational Barriers

Φ (phi): O5'–C1'–O5–C5

Ψ (psi): C1'–O5–C5–C4

A third torsion angle, ω (omega) , describes the rotation of the exocyclic group (C5-C6), but in the furanose rings of arabinose, the equivalent flexibility is within the ring itself.

Computational methods are used to create conformational maps (Ramachandran plots) for the (Φ, Ψ) torsions, which visualize the low-energy, allowable regions. Studies on related arabinooligosaccharides and arabinans have shown that the potential energy surfaces contain several low-energy conformers. capes.gov.br This indicates that this compound does not exist as a single rigid structure in solution but rather as an equilibrium of multiple conformations. capes.gov.br The existence of these different conformers can be extrapolated to generate various helical structures for the corresponding polysaccharide, arabinan (B1173331), with both right- and left-handed chiralities. capes.gov.br

Table 2: Representative Computational Data for Oligosaccharide Linkage Analysis This table is interactive. You can sort and filter the data.

| Parameter | Computational Method | Purpose | Typical Application for this compound |

|---|---|---|---|

| Φ/Ψ Torsion Angles | MM, MD, DFT | Define the orientation between adjacent arabinose units. | Generate Ramachandran-like plots to identify stable conformers. |

| Potential Energy Surface | DFT, MM | Map the energy landscape as a function of Φ and Ψ rotation. | Determine the relative energies of conformers and the barriers for interconversion. |

| Rotational Barriers | DFT | Calculate the energy required to rotate around the glycosidic bond from one conformer to another. | Understand the kinetic stability and dynamic flexibility of the linkage. |

| NMR J-Couplings | DFT | Calculate theoretical J-coupling values for comparison with experimental data. | Validate the accuracy of the computed conformational ensemble. nih.gov |

Computational Frameworks for Generating Oligosaccharide Conformational Ensembles

To accurately represent the behavior of a flexible molecule like this compound in solution, it is necessary to describe it as a conformational ensemble—a collection of structures that the molecule populates, each with a corresponding statistical weight or probability. capes.gov.br

Standard MD simulations can generate such ensembles, but fully sampling the vast conformational space can be computationally prohibitive. To address this, several advanced computational frameworks are employed:

Enhanced Sampling MD: Techniques like Metadynamics and Replica Exchange Molecular Dynamics (REMD) accelerate the exploration of the conformational space by overcoming high energy barriers, ensuring a more comprehensive sampling of possible structures.

Genetic Algorithms: Some software, such as GLYGAL, uses a genetic algorithm specifically tailored for carbohydrates to efficiently search for low-energy conformations. gu.se This approach mimics natural evolution to "evolve" a population of candidate structures towards an optimal, low-energy state. gu.se

Integration with Experimental Data: The most robust frameworks combine computational modeling with experimental data. For example, NMR-derived constraints, such as Nuclear Overhauser Effects (NOEs) or J-coupling constants, can be used to guide or refine the computational models, ensuring the resulting ensemble is consistent with experimental observations in solution. nih.govcapes.gov.br

Structure-Function Relationships Derived from Computational Modeling and Experimental Data

The ultimate goal of conformational analysis is to understand how a molecule's structure dictates its function. nih.govnih.gov Computational modeling, when integrated with experimental results, provides powerful insights into these structure-function relationships for this compound and related oligosaccharides.

Enzyme-Substrate Interactions: The specific three-dimensional shape and flexibility of this compound are critical for its recognition and binding by enzymes like arabinanases. Computational docking and MD simulations can model how the oligosaccharide fits into an enzyme's active site. biorxiv.org These models, combined with structural data from X-ray crystallography, reveal the key interactions (e.g., hydrogen bonds, van der Waals contacts) that determine substrate specificity and catalytic mechanism. nih.gov For instance, studies on arabino-oligosaccharide binding proteins have used quantum chemical calculations to elucidate the details of substrate interactions. nih.gov

Physical Properties of Biopolymers: The conformational preferences of arabinooligosaccharide chains directly influence the macroscopic properties of the polysaccharides they form, such as arabinans in plant cell walls. Computational modeling has been used to show how modulating arabinan structure affects the mechanical properties of the cell wall, such as its stiffness and flexibility. nih.gov This relationship is crucial for processes like the opening and closing of stomata in plants. nih.gov

Prebiotic Activity and Gut Microbiota: The ability of gut bacteria to utilize dietary fibers depends on their ability to recognize and break down specific structures. The conformational and structural features of arabinooligosaccharides, as determined by computational analysis, influence their fermentation by beneficial microbes like Bifidobacterium. nih.govdiva-portal.org Understanding this relationship can aid in the design of novel prebiotics and functional foods. nih.govdiva-portal.org

By bridging the gap between atomic-level detail and macroscopic function, computational studies provide an indispensable framework for understanding the complex role of this compound in biological systems.

Microbial Metabolism of Arabinopentaose and Arabinans

Pathways of Arabinopentaose Utilization by Microorganisms as a Carbon Source